2-Amino-N-(4-fluorophenyl)benzene-1-carbothioamide
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Overview
Description
2-Amino-N-(4-fluorophenyl)benzene-1-carbothioamide is an organic compound with the molecular formula C13H11FN2S It is a derivative of benzene and contains both an amino group and a fluorophenyl group attached to a carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-fluorophenyl)benzene-1-carbothioamide typically involves the reaction of 4-fluoroaniline with benzoyl isothiocyanate. The reaction is carried out in a suitable solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-fluorophenyl)benzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
2-Amino-N-(4-fluorophenyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-fluorophenyl)benzene-1-carbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and fluorophenyl groups. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(4-chlorophenyl)benzene-1-carbothioamide
- 2-Amino-N-(4-bromophenyl)benzene-1-carbothioamide
- 2-Amino-N-(4-methylphenyl)benzene-1-carbothioamide
Uniqueness
2-Amino-N-(4-fluorophenyl)benzene-1-carbothioamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
824421-16-1 |
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Molecular Formula |
C13H11FN2S |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-amino-N-(4-fluorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H11FN2S/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) |
InChI Key |
NIUDMVCVLGECOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)NC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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